Molecular Recognition Surface vs. Unsubstituted 2-Benzamidooxazole-4-Carboxamide
The target compound extends the 2-benzamidooxazole-4-carboxamide core with a 3-(methylsulfonamido)phenyl group, adding two H-bond donors (sulfonamide NH) and two H-bond acceptors (sulfonamide S=O) to the pharmacophore. By contrast, the simplest analog, 2-benzamidooxazole-4-carboxamide, lacks this entire recognition surface [1]. The added methylsulfonamido motif has been shown in related oxazole sulfonamide patent series to be a critical determinant for target binding [1].
| Evidence Dimension | Number of H-bond donor/acceptor sites on N-substituent |
|---|---|
| Target Compound Data | Donors: 2 (sulfonamide NH, amide NH); Acceptors: 3 (sulfonamide S=O, amide C=O) |
| Comparator Or Baseline | 2-Benzamidooxazole-4-carboxamide: Donors: 1 (amide NH); Acceptors: 2 (amide C=O, oxazole O) |
| Quantified Difference | Target adds 1 donor and 1 acceptor relative to the unsubstituted core |
| Conditions | Calculated from 2D chemical structure; no biological assay context |
Why This Matters
Increases the potential for specific target engagement and may reduce off-target promiscuity compared to the simpler core, which is a key factor when sourcing compounds for target-based screening.
- [1] US Patent Application US20110172215A1. Benzene Sulfonamide Thiazole and Oxazole Compounds. Filed May 4, 2009. Published July 14, 2011. View Source
